molecular formula C14H11N3O5 B5201612 N-(4-methylphenyl)-2,4-dinitrobenzamide

N-(4-methylphenyl)-2,4-dinitrobenzamide

Cat. No. B5201612
M. Wt: 301.25 g/mol
InChI Key: DMOAXMOWUKCSTD-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2,4-dinitrobenzamide, also known as PABA (para-aminobenzoic acid), is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a starting material in the synthesis of various pharmaceuticals, dyes, and other organic compounds. In

Scientific Research Applications

N-(4-methylphenyl)-2,4-dinitrobenzamide has been extensively studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of various pharmaceuticals, such as sulfonamides, which are commonly used as antibacterial agents. N-(4-methylphenyl)-2,4-dinitrobenzamide has also been used in the synthesis of various dyes, such as azo dyes and anthraquinone dyes. Additionally, N-(4-methylphenyl)-2,4-dinitrobenzamide has been used as a sunscreen agent due to its ability to absorb ultraviolet radiation.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2,4-dinitrobenzamide is not fully understood, but it is believed to act as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. By inhibiting this enzyme, N-(4-methylphenyl)-2,4-dinitrobenzamide prevents the synthesis of folic acid, which is essential for the growth and replication of bacteria.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2,4-dinitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative damage. Additionally, N-(4-methylphenyl)-2,4-dinitrobenzamide has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body. However, N-(4-methylphenyl)-2,4-dinitrobenzamide has also been shown to have potential toxic effects, particularly at high doses.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2,4-dinitrobenzamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective starting material for the synthesis of various compounds. Additionally, N-(4-methylphenyl)-2,4-dinitrobenzamide has been extensively studied, and its properties and reactions are well understood. However, N-(4-methylphenyl)-2,4-dinitrobenzamide also has limitations for use in lab experiments. It has potential toxic effects, particularly at high doses, which may limit its use in certain experiments. Additionally, N-(4-methylphenyl)-2,4-dinitrobenzamide may interfere with the activity of other enzymes, which may affect the results of experiments.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-2,4-dinitrobenzamide. One area of research is the development of new pharmaceuticals based on N-(4-methylphenyl)-2,4-dinitrobenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-2,4-dinitrobenzamide and its potential toxic effects. Finally, research is needed to explore the potential applications of N-(4-methylphenyl)-2,4-dinitrobenzamide in other areas, such as materials science and environmental science.
Conclusion:
In conclusion, N-(4-methylphenyl)-2,4-dinitrobenzamide, or N-(4-methylphenyl)-2,4-dinitrobenzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly used as a starting material in the synthesis of various pharmaceuticals and dyes. N-(4-methylphenyl)-2,4-dinitrobenzamide has several advantages for use in lab experiments, but also has potential toxic effects that must be taken into consideration. There are several future directions for research on N-(4-methylphenyl)-2,4-dinitrobenzamide, including the development of new pharmaceuticals and further exploration of its potential applications in other areas.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-2,4-dinitrobenzamide can be achieved through various methods, including nitration of 4-methylacetanilide with nitric acid and sulfuric acid, or by the reaction of 4-methylbenzoyl chloride with ammonia. The purity of the synthesized N-(4-methylphenyl)-2,4-dinitrobenzamide can be improved through recrystallization from water or ethanol.

properties

IUPAC Name

N-(4-methylphenyl)-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c1-9-2-4-10(5-3-9)15-14(18)12-7-6-11(16(19)20)8-13(12)17(21)22/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOAXMOWUKCSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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